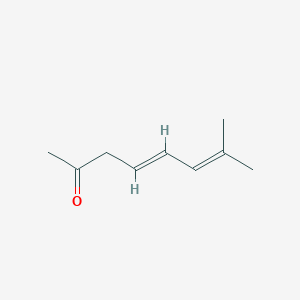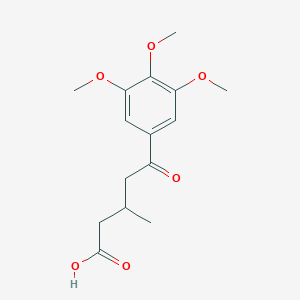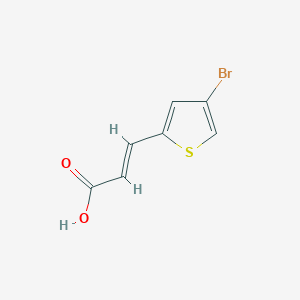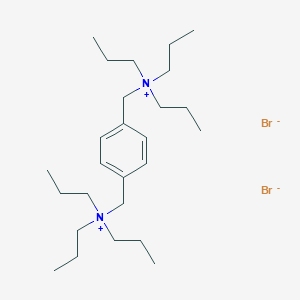
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate often involves the Knoevenagel condensation reaction, a method that allows for the formation of carbon-carbon double bonds by condensing aldehydes with active methylene compounds. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, utilizing a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016). Such methodologies may be adaptable for the synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, highlighting the versatility and efficiency of Knoevenagel condensation in synthesizing complex organic molecules.
Molecular Structure Analysis
The structural analysis of closely related compounds reveals that these molecules can crystallize in various crystal systems, demonstrating diverse molecular conformations. For example, certain synthesized compounds crystallize in the monoclinic system, adopting specific conformations about the carbon-carbon double bond (Kumar et al., 2016). X-ray diffraction studies play a crucial role in confirming these molecular structures, offering detailed insights into the arrangement and orientation of atoms within the compound.
Chemical Reactions and Properties
Compounds similar to Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate participate in various chemical reactions, illustrating a range of reactivities and functional group transformations. For example, reactions with diethyl malonate, methyl cyanoacetate, and malononitrile demonstrate the compound's ability to undergo nucleophilic addition, substitution, and cyclization reactions, leading to the formation of diverse products (Kato et al., 1978). These reactions highlight the chemical versatility and potential for further functionalization of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Syntheses
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is involved in various chemical reactions and syntheses. For example, it reacts with diethyl malonate in the presence of sodium hydride to produce diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate. Similar reactions with methyl cyanoacetate yield 1-ethyl methyl 5-cyano-3-oxohexanedioate and 1-ethyl hydrogen 5-cyano-3-oxohexanedioate (Kato, Kimura, & Tanji, 1978). Additionally, it can be used in a boric acid-catalyzed multi-component reaction in aqueous medium to synthesize 4H-isoxazol-5-ones efficiently (Kiyani & Ghorbani, 2015).
Biocatalysis and Enzymatic Reactions
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is also a key substrate in biocatalysis and enzymatic reactions. Studies show its use in enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems (Shimizu et al., 1990). Additionally, its reduction to ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli co-expressing carbonyl reductase and glucose dehydrogenase has been documented, highlighting its potential in biotechnological applications (Ye et al., 2010).
Organic Synthesis and Catalysis
In the field of organic synthesis, this compound is used for Knoevenagel condensations in ionic liquids, providing greener protocols for the production of various diastereomeric products (Paula et al., 2012). It also serves as a precursor for the synthesis of enantiopure intermediates for chiral drugs, as described in a review covering the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester (Ye, Ouyang, & Ying, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQAVOKECPGSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645846 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
CAS RN |
107774-17-4 | |
| Record name | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



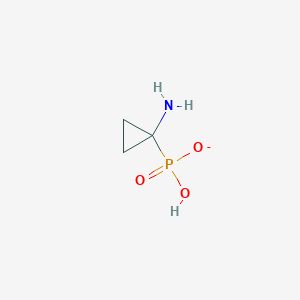
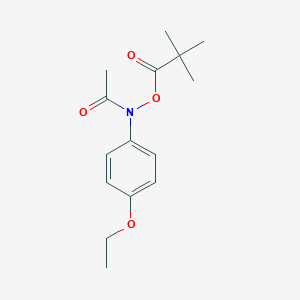
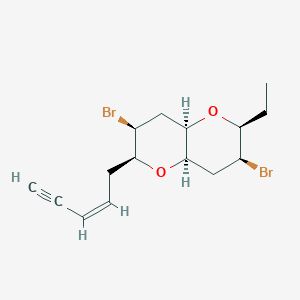
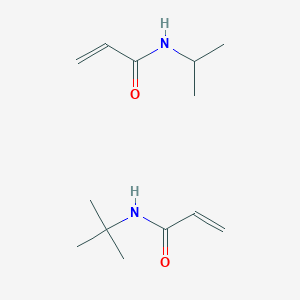
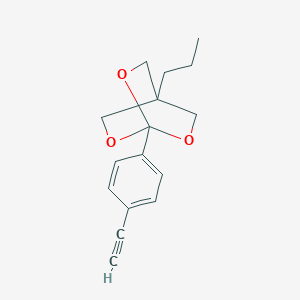

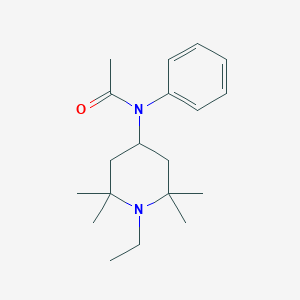

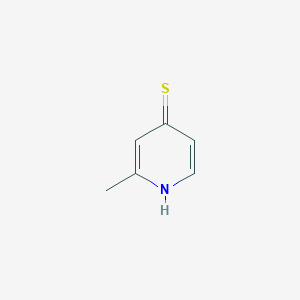
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
